molecular formula C11H14N2O2S B13088462 N-butyl-3-cyanobenzenesulfonamide CAS No. 1016493-25-6

N-butyl-3-cyanobenzenesulfonamide

Katalognummer: B13088462
CAS-Nummer: 1016493-25-6
Molekulargewicht: 238.31 g/mol
InChI-Schlüssel: XARRNYQCHQJPMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-3-cyanobenzenesulfonamide is an organic compound with the molecular formula C11H14N2O2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-cyanobenzenesulfonamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of efficient catalysts and reaction conditions is crucial for the economical production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-butyl-3-cyanobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound. These products can have different applications depending on their chemical properties.

Wissenschaftliche Forschungsanwendungen

N-butyl-3-cyanobenzenesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-butyl-3-cyanobenzenesulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide, it may act as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial growth by interfering with folic acid synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-butyl-3-cyanobenzenesulfonamide include other sulfonamides such as:

Uniqueness

This compound is unique due to its specific structure, which includes a cyano group attached to the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to other sulfonamides. Its applications in various fields, including its use as a plasticizer and potential biological activities, further highlight its uniqueness.

Eigenschaften

CAS-Nummer

1016493-25-6

Molekularformel

C11H14N2O2S

Molekulargewicht

238.31 g/mol

IUPAC-Name

N-butyl-3-cyanobenzenesulfonamide

InChI

InChI=1S/C11H14N2O2S/c1-2-3-7-13-16(14,15)11-6-4-5-10(8-11)9-12/h4-6,8,13H,2-3,7H2,1H3

InChI-Schlüssel

XARRNYQCHQJPMD-UHFFFAOYSA-N

Kanonische SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.